Isoxaflutole

Description

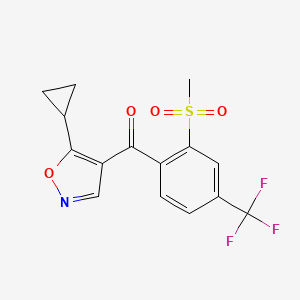

Structure

3D Structure

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIKARCXOQLFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034723 | |

| Record name | Isoxaflutole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Isoxaflutole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.2 mg/L at pH 5.5 and 20 °C | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.590 g/cu cm | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |

| Record name | Isoxaflutole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white or pale yellow solid, Granular powder | |

CAS No. |

141112-29-0 | |

| Record name | Isoxaflutole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxaflutole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxaflutole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoxaflutole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXAFLUTOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138-138.5 °C | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Isoxaflutole on HPPD Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of isoxaflutole, a prominent herbicide from the isoxazole chemical class. The focus is on its potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plant metabolic pathways.

Introduction: The Pro-Herbicide this compound

This compound (IFT) is a selective, pre-emergence herbicide used to control a wide spectrum of broadleaf and grass weeds in crops like corn and sugarcane.[1] It belongs to the isoxazole family of herbicides, which act by inhibiting the HPPD enzyme.[2][3] A key feature of this compound is that it is a pro-herbicide; it is not the primary phytotoxic agent itself. Following application and uptake by the plant, this compound is rapidly converted into its diketonitrile (DKN) derivative, which is the potent and active inhibitor of the target enzyme.[1][4][5]

Metabolic Activation of this compound

The herbicidal activity of this compound is dependent on its conversion to the diketonitrile (DKN) metabolite, 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile.[3] This conversion occurs rapidly in both plants and soil through the hydrolytic opening of the isoxazole ring.[1][6] This structural transformation is crucial for the molecule's ability to interact with the active site of the HPPD enzyme. The DKN metabolite is more polar and water-soluble than the parent this compound.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Isoxaflutole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxaflutole is a selective, systemic herbicide notable for its efficacy as a pre-emergence or early post-emergence treatment for the control of a wide spectrum of broadleaf and grass weeds in crops such as maize and sugarcane. Developed and first marketed by Rhône-Poulenc in the mid-1990s, its unique mode of action and soil behavior have made it a significant tool in modern agriculture. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key technical data related to this compound.

Discovery and Historical Context

The journey to this compound's discovery began in the mid-1980s with research by Stauffer Chemical Company on benzoyl-substituted cyclohexanediones, which led to the development of the herbicide mesotrione. This work spurred researchers at Rhône-Poulenc to explore molecules with a similar mode of action. The first benzoyl isoxazole lead was synthesized in 1989, followed by the synthesis of this compound (coded as RPA201772) in 1990. Its significant herbicidal potential was identified in 1991, and after two years of extensive field testing in North America, the decision was made to develop it for commercial use. It was first marketed in 1996 under brand names including Balance and Merlin.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. One common pathway involves the reaction of cyclopropyl methyl ketone with a substituted benzoic acid methyl ester to form a diketone intermediate. This intermediate is then oxidized and subsequently cyclized with hydroxylamine to yield this compound.

An alternative patented method starts with 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl) benzoyl] isoxazole. This compound is oxidized using hydrogen peroxide in the presence of a catalyst to produce this compound.

Caption: A simplified workflow for the chemical synthesis of this compound.

Mode of Action: Inhibition of HPPD

This compound itself is a pro-herbicide. In plants and soil, it is rapidly converted to its biologically active diketonitrile (DKN) derivative through the opening of the isoxazole ring.[1][2] This active metabolite is the key to its herbicidal activity.

The DKN metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a critical enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and α-tocopherol.[1] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound indirectly halts carotenoid production. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by growth cessation and eventual death of the susceptible weed.[3][5]

Caption: Signaling pathway illustrating the mode of action of this compound.

Metabolism and Selectivity

The selectivity of this compound in crops like corn is attributed to their ability to rapidly metabolize the active DKN metabolite into a non-phytotoxic benzoic acid derivative.[1] In susceptible weeds, this metabolic degradation is much slower, allowing the DKN to accumulate to lethal concentrations.[1]

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | [4] |

| CAS Number | 141112-29-0 | [4] |

| Molecular Formula | C₁₅H₁₂F₃NO₄S | [4] |

| Molar Mass | 359.32 g/mol | [6] |

| Appearance | Off-white or pale yellow solid | [5][6] |

| Melting Point | 140 °C | [5][6] |

| Water Solubility | 6.2 mg/L | [6] |

| log P (octanol-water) | 2.32 | [6][7] |

| Vapor Pressure | 1.0 x 10⁻⁶ Pa at 25°C | [5] |

| Soil Half-life (Aerobic) | 2.4 days | [8] |

Herbicidal Efficacy

The efficacy of this compound, often in combination with other herbicides, has been evaluated in numerous field trials. The following table summarizes its performance against key weed species.

| Weed Species | Application | Control Efficacy (%) | Days After Treatment | Reference |

| Palmer amaranth (Amaranthus palmeri) | Pre-emergence | 91 - 93 | 42 | [9][10] |

| Large crabgrass (Digitaria sanguinalis) | Pre-emergence | 77 | 28 | [9][10] |

| Morningglory (Ipomoea spp.) | Pre-emergence | 50 | 28 | [9] |

| Barnyard grass | Pre-emergence | >90 (typical) | N/A | [11] |

| Summer grass | Pre-emergence | >90 (typical) | N/A | [11] |

Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | > 5000 mg/kg bw | Rat | [3] |

| Acute Dermal LD₅₀ | > 2000 mg/kg bw | Rat, Rabbit | [3] |

| Acute Inhalation LC₅₀ | > 5.23 mg/L air | Rat | [3] |

| Skin Irritation | Non-irritating | Rabbit | [3] |

| Eye Irritation | Minimally irritating | Rabbit | [3] |

| Carcinogenicity | "Likely to be a human carcinogen" (EPA classification) | Rat, Mouse | [12] |

Experimental Protocols

Analysis of this compound and its Metabolites in Soil and Plant Samples

A robust method for the simultaneous determination of this compound and its primary metabolites (DKN and benzoic acid) involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Sample Preparation (Soil):

-

A known weight of soil (e.g., 5 g) is fortified with analytical standards.

-

Extraction is performed using a methanol/formic acid solution (e.g., 9:2, v/v) in a laboratory blender.[13]

-

The extract is centrifuged, and the supernatant is collected.

-

The supernatant is filtered prior to HPLC-MS/MS analysis.

-

-

Sample Preparation (Plant):

-

Plant material is lyophilized and ground.

-

A known weight of the ground material is spiked with standards.

-

Extraction follows the same procedure as for soil samples.[13]

-

-

HPLC-MS/MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Based on external standard calibration curves.[13]

-

This method allows for limits of detection in the sub-microgram per kilogram range.[2][13][14]

Field Efficacy Trials

Assessing the herbicidal efficacy of this compound in a field setting typically follows a standardized protocol.

-

Experimental Design:

-

Randomized complete block design with multiple replications (e.g., 3-4) is commonly used.[15]

-

Plots are of a defined size (e.g., 3m x 10m).

-

-

Treatment Application:

-

Herbicides are applied using a calibrated backpack or tractor-mounted sprayer to ensure uniform application at the desired rate (e.g., 53-210 g ai/ha).

-

Applications are typically made pre-emergence to the crop and weeds.

-

-

Data Collection:

-

Weed control is visually assessed at various intervals after treatment (e.g., 14, 28, and 42 days).[9][10]

-

Assessments are typically based on a percentage scale (0% = no control, 100% = complete control).

-

Weed density (plants per square meter) and biomass can also be measured for more quantitative data.

-

Crop injury is also visually rated.

-

-

Statistical Analysis:

-

Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

-

Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.

-

Caption: A generalized workflow for conducting a field efficacy trial.

Conclusion

This compound represents a significant advancement in herbicide technology, stemming from a focused research and development effort. Its unique pro-herbicide nature and its specific mode of action targeting the HPPD enzyme provide effective weed control in important agricultural systems. Understanding the technical details of its discovery, synthesis, and biological activity is crucial for its responsible and effective use and for the development of future herbicidal technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. apvma.gov.au [apvma.gov.au]

- 6. This compound | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ssl.tamu.edu [ssl.tamu.edu]

- 8. CN104774186A - Herbicide this compound synthesis method - Google Patents [patents.google.com]

- 9. Performance of tank-mix partners with this compound across the Cotton Belt | Weed Technology | Cambridge Core [cambridge.org]

- 10. bioone.org [bioone.org]

- 11. bdbcanegrowers.com.au [bdbcanegrowers.com.au]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. researchgate.net [researchgate.net]

- 15. cotton.org [cotton.org]

An In-Depth Technical Guide to the Biochemical Pathway of Isoxaflutole in Plants

Abstract: Isoxaflutole (IFT) is a selective, pre-emergence herbicide from the isoxazole chemical class, engineered for the control of a wide spectrum of grass and broadleaf weeds. Functioning as a pro-herbicide, IFT undergoes rapid conversion in plants and soil to its biologically active diketonitrile (DKN) metabolite. This active compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the biosynthesis of plastoquinone, a critical cofactor for phytoene desaturase in the carotenoid synthesis pathway. This disruption leads to the photo-oxidation of chlorophyll, resulting in the characteristic bleaching of susceptible plant tissues and eventual plant death. The selectivity and crop tolerance to this compound are primarily determined by the plant's ability to rapidly metabolize the active DKN into a non-phytotoxic benzoic acid derivative. This guide provides a detailed examination of the biochemical pathways, metabolic fate, and mechanism of action of this compound in plants, intended for researchers and professionals in the fields of agricultural science and drug development.

Introduction

This compound (5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethylbenzoyl)-isoxazole) is a systemic herbicide utilized for pre-emergence weed control in crops such as corn and sugarcane.[1] Its unique mode of action makes it an effective tool for managing weeds that have developed resistance to other common herbicides.[2] The herbicidal activity of this compound is not direct; it requires bioactivation within the plant or soil to form its active principle, a diketonitrile metabolite (DKN).[3] This active form targets and inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the tyrosine catabolism pathway that is essential for the biosynthesis of vital plant compounds.[1] This technical guide will explore the multi-step biochemical journey of this compound, from its application to its ultimate phytotoxic effect, detailing the activation, target inhibition, downstream physiological consequences, and the metabolic basis for its selectivity.

Mechanism of Action: From Pro-Herbicide to Phytotoxicity

The herbicidal efficacy of this compound is a result of a cascade of biochemical events, beginning with its conversion to an active inhibitor and culminating in the collapse of essential plant protective mechanisms.

Activation: Conversion of this compound (IFT) to Diketonitrile (DKN)

Upon entering the plant via root or shoot uptake, this compound is rapidly metabolized.[3] The primary and most critical step is the hydrolytic opening of the isoxazole ring, which transforms the IFT molecule into 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile, commonly known as the diketonitrile (DKN) derivative.[4] This conversion is a form of bioactivation, as IFT itself does not inhibit the target enzyme, whereas DKN is a potent inhibitor.[3][5] This process occurs readily in both plant tissues and the soil environment.[3]

Target Site: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The DKN metabolite is the specific inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase.[1][5] In plants, HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate, a key precursor in the synthesis of plastoquinone and tocopherols (Vitamin E).[6]

Kinetic studies have demonstrated that DKN is a slow, tight-binding, and competitive inhibitor of HPPD.[5] This potent inhibition effectively shuts down the production of homogentisate, triggering a series of downstream metabolic disruptions.[5][7]

Downstream Effects: Carotenoid Biosynthesis Disruption

The inhibition of HPPD and the subsequent depletion of homogentisate prevent the formation of plastoquinone. Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway. The indirect inhibition of phytoene desaturase leads to the accumulation of its substrate, phytoene, and a halt in the production of colored carotenoids like β-carotene and lutein.

Carotenoids serve a vital photoprotective role in plants by quenching excess light energy and scavenging reactive oxygen species, thereby protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" or whitening of new plant tissues. This prevents photosynthesis, starving the plant of energy and ultimately causing its death.[6]

Plant Metabolism and Selectivity

The difference between a tolerant crop and a susceptible weed lies in their respective abilities to metabolize the active DKN molecule.

The Detoxification Pathway

While DKN is the active herbicidal agent, plants can further metabolize it into a herbicidally inactive compound, 2-methylsulfonyl-4-trifluoromethylbenzoic acid (IFT-BA).[3][4] This conversion represents a detoxification step, as IFT-BA does not inhibit the HPPD enzyme.[3]

Basis of Crop Tolerance

Crop selectivity is a direct function of the rate of DKN metabolism.

-

Tolerant species , such as corn, possess enzymatic systems that rapidly convert the active DKN into the inactive IFT-BA. This prevents DKN from accumulating to phytotoxic concentrations, allowing the crop to survive.[3]

-

Susceptible species (weeds) metabolize DKN much more slowly. This allows the active herbicide to accumulate, leading to potent HPPD inhibition and subsequent plant death.[3]

Quantitative & Physicochemical Data

The metabolic differences are stark and quantifiable. Studies using radiolabeled this compound have shown that in tolerant corn, the inactive benzoic acid (IFT-BA) is the major metabolite found, whereas in susceptible weeds, the active diketonitrile (DKN) predominates.[4] The physicochemical properties of IFT and DKN also influence their behavior in the environment and uptake by plants.

Table 1: Physicochemical Properties of this compound and its DKN Metabolite

| Compound | Log P (Octanol-Water Partition) | Water Solubility (mg/L) |

|---|---|---|

| This compound (IFT) | 2.34 | 6.2 |

| Diketonitrile (DKN) | ~0.4 (estimated) | 326 |

Data sourced from multiple literature reports.

Table 2: Relative Abundance of Metabolites in Plants

| Plant Species | Application | Days After Treatment | Metabolite | % of Total Radioactivity | Tolerance |

|---|---|---|---|---|---|

| Maize (Forage) | Pre-emergence | 41 | IFT-BA (Free) | ~65-96% | Tolerant |

| Poppy (Straw) | Pre-emergence | 110 | IFT-BA (Free) | ~66-94% | Tolerant |

| Poppy (Straw) | Pre-emergence | 110 | IFT-DKN (Free) | ~2.1-3.5% | Tolerant |

Data is a representative summary from metabolism studies.[4] Absolute values vary with conditions.

Key Experimental Protocols

The elucidation of this compound's biochemical pathway relies on specific experimental methodologies.

Protocol: Plant Metabolism Study using Radiolabeling

This protocol is used to trace the uptake, translocation, and metabolic fate of this compound in plants.[8][9]

-

Preparation: Synthesize [¹⁴C]-labeled this compound, typically with the label on the phenyl ring.

-

Application: Treat plants (e.g., corn seedlings) grown in a controlled environment with a defined amount of [¹⁴C]-isoxaflutole, either via soil application or foliar spray.[10]

-

Incubation & Harvest: Harvest plant tissues (roots, shoots, leaves) at various time points post-application (e.g., 24, 48, 96 hours).[9]

-

Extraction: Homogenize the plant tissues and extract the radiolabeled compounds using a solvent system, commonly an acetonitrile/water mixture.[11]

-

Analysis: Separate the parent compound (IFT) and its metabolites (DKN, IFT-BA) from the extract using High-Performance Liquid Chromatography (HPLC).[12]

-

Quantification: Quantify the amount of radioactivity in each separated fraction using a radio-detector (e.g., liquid scintillation counter) to determine the relative abundance of each compound.[10]

Protocol: In Vitro HPPD Inhibition Assay

This assay measures the inhibitory potential of a compound (like DKN) against the HPPD enzyme to determine its potency (e.g., IC₅₀ value).[13][14]

-

Enzyme Preparation: Obtain purified HPPD enzyme, often by expressing a plant HPPD gene (e.g., from carrot or Arabidopsis) in a recombinant system like E. coli and purifying the resulting protein.[5]

-

Assay Setup: In a 96-well plate, prepare a reaction mixture containing a buffer, the purified HPPD enzyme, and its substrate, p-hydroxyphenylpyruvate (HPPA).[14]

-

Inhibitor Addition: Add the inhibitor (DKN) to the wells at a range of concentrations. Include control wells with no inhibitor.

-

Reaction & Detection: Initiate the enzymatic reaction and monitor its progress. HPPD activity can be measured spectrophotometrically by coupling the reaction to a subsequent enzyme (homogentisate 1,2-dioxygenase) and monitoring the formation of maleylacetoacetate at 318 nm.[14]

-

Data Analysis: Plot the measured enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Conclusion

The biochemical pathway of this compound in plants is a sophisticated process of bioactivation, specific enzyme inhibition, and metabolism-based detoxification. As a pro-herbicide, its efficacy is entirely dependent on its conversion to the active DKN metabolite, which potently inhibits the HPPD enzyme. The resulting blockade of plastoquinone and carotenoid synthesis leads to the characteristic bleaching symptoms and death of susceptible weeds. The key to its selective use in agriculture is the differential metabolic rate between crops and weeds; tolerant crops can rapidly detoxify the active DKN to an inactive benzoic acid form, ensuring their survival. Understanding these detailed biochemical mechanisms is crucial for optimizing its use, managing weed resistance, and guiding the development of future herbicide technologies.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. fao.org [fao.org]

- 5. Inhibition of p-hydroxyphenylpyruvate dioxygenase by the diketonitrile of this compound: a case of half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. the-mode-of-action-of-isoxaflutole-ii-characterization-of-the-inhibition-of-carrot-4-hydroxyphenylpyruvate-dioxygenase-by-the-diketonitrile-derivative-of-isoxaflutole - Ask this paper | Bohrium [bohrium.com]

- 8. scielo.br [scielo.br]

- 9. selcia.com [selcia.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of this compound and its two metabolites in corn under field conditions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxaflutole: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxaflutole is a selective, systemic herbicide utilized for the control of broadleaf and grass weeds in crops such as maize and sugarcane.[1][2] It functions as a pro-herbicide, undergoing conversion in plants and soil to its biologically active metabolite, diketonitrile (DKN). This active compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway.[1][3] Inhibition of this pathway leads to the characteristic bleaching of new plant tissue, followed by growth cessation and necrosis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, metabolic pathways, and analytical methodologies for this compound and its key metabolites.

Chemical Identity and Structure

This compound is a member of the isoxazole class of herbicides.[1] Its chemical identity is defined by the following identifiers:

-

IUPAC Name: (5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone[1]

-

CAS Number: 141112-29-0[1]

-

Molecular Formula: C₁₅H₁₂F₃NO₄S[4]

-

Molecular Weight: 359.32 g/mol [4]

The chemical structure of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate and behavior.

| Property | Value | Reference(s) |

| Physical State | Off-white or pale yellow solid | [4] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point | Decomposes before boiling | [5] |

| Vapor Pressure | 7.5 x 10⁻⁹ mmHg (at 25 °C) | [2] |

| Water Solubility | 6.2 mg/L (at 20 °C, pH 7) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.32 | [4] |

| pKa | No dissociation constant could be determined | [1] |

Mode of Action and Signaling Pathway

This compound's herbicidal activity is initiated after its conversion to the diketonitrile (DKN) metabolite. DKN is a potent inhibitor of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD plays a vital role in the biosynthesis of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[6] The inhibition of HPPD disrupts this pathway, leading to a lack of carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to cell death.[7]

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by the diketonitrile metabolite of this compound.

Caption: Carotenoid biosynthesis pathway and its inhibition by this compound's active metabolite.

Metabolism

This compound is a pro-herbicide and is not phytotoxic itself. In the soil and within plants, it is rapidly converted to its active diketonitrile (DKN) metabolite through the opening of the isoxazole ring.[3][6] The DKN is then further metabolized to a herbicidally inactive benzoic acid (BA) derivative.[3][8] The rate of this final degradation step is a key factor in the selectivity of this compound, being more rapid in tolerant crops like maize compared to susceptible weed species.[3]

The metabolic pathway of this compound is depicted in the following diagram:

Caption: Metabolic pathway of this compound in plants and soil.

Experimental Protocols

Analysis of this compound and its Metabolites in Soil

This protocol outlines a method for the determination of this compound (IXF), diketonitrile (DKN), and benzoic acid (BA) residues in soil using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

5.1.1. Materials and Reagents

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, 88%

-

Reference standards for this compound, DKN, and BA

-

Soil sample

5.1.2. Extraction Procedure

-

Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solution of acetonitrile and 0.8% formic acid in water.

-

Shake the mixture vigorously for a specified time (e.g., 15 minutes).

-

Centrifuge the sample to separate the soil particles from the supernatant.

-

Collect the supernatant for analysis.

5.1.3. HPLC-MS/MS Analysis

-

Dilute the supernatant to the desired concentration for analysis.

-

Inject the diluted extract into an HPLC system equipped with a suitable column (e.g., C18).

-

Perform chromatographic separation using a gradient elution program with mobile phases such as water with formic acid and acetonitrile.

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The following diagram illustrates the general workflow for this analytical protocol.

Caption: General workflow for the analysis of this compound and its metabolites in soil.

Synthesis of this compound

The synthesis of this compound generally involves the formation of the isoxazole ring, followed by coupling with a substituted benzoyl group. A general synthetic scheme is outlined below, based on patent literature.

5.2.1. General Synthesis Steps

-

Formation of a Diketone Intermediate: An appropriately substituted diketone is synthesized.

-

Isoxazole Ring Formation: The diketone intermediate reacts with hydroxylamine in the presence of a suitable solvent like ethanol and a dehydrating agent such as triethyl orthoformate to form the isoxazole ring.[1]

-

Oxidation: The resulting intermediate is then oxidized to form the final this compound product.

The logical relationship of the synthesis steps is shown in the diagram below.

Caption: Simplified logical workflow for the synthesis of this compound.

Conclusion

This compound represents a significant class of herbicides with a unique mode of action. Its efficacy is dependent on its conversion to the active DKN metabolite, which potently inhibits the HPPD enzyme and disrupts carotenoid biosynthesis in susceptible plants. Understanding the chemical properties, metabolic fate, and mechanism of action of this compound is essential for its effective and safe use in agriculture and for the development of new herbicidal compounds. The analytical methods detailed in this guide provide a framework for monitoring its presence and degradation in the environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 5. bioone.org [bioone.org]

- 6. researchgate.net [researchgate.net]

- 7. HPPD-resistant cotton response and weed management systems using this compound | Weed Technology | Cambridge Core [cambridge.org]

- 8. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide on the Effects of Isoxaflutole on Carotenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxaflutole is a pre-emergence herbicide belonging to the isoxazole class of chemicals. Its herbicidal activity stems from its rapid conversion in plants and soil to a diketonitrile (DKN) derivative, which is the active herbicidal principle. This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of HPPD disrupts the normal biosynthetic pathway of plastoquinone, an essential cofactor for the enzyme phytoene desaturase (PDS). PDS is a critical enzyme in the carotenoid biosynthesis pathway. Consequently, the indirect inhibition of PDS leads to the accumulation of the colorless carotenoid precursor, phytoene, and a depletion of downstream colored carotenoids. This disruption in pigment production results in the characteristic bleaching symptoms observed in susceptible plant species, ultimately leading to their death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on carotenoid biosynthesis with supporting quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key pathways involved.

Mechanism of Action of this compound

This compound itself is a pro-herbicide.[1][2] Following application, it is readily absorbed by the roots and shoots of emerging seedlings.[3] Inside the plant, and also in the soil, the isoxazole ring of this compound is cleaved to form the active diketonitrile (DKN) metabolite, 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile.[1][3]

The primary molecular target of the DKN derivative is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[5] This reaction is a key step in the catabolism of tyrosine and, in plants, is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[5][6]

The DKN metabolite is a potent, slow, and tight-binding competitive inhibitor of HPPD.[7] By blocking HPPD, the DKN derivative prevents the formation of homogentisate, thereby depleting the pool of precursors for plastoquinone synthesis.

Indirect Inhibition of Carotenoid Biosynthesis

Plastoquinone is a critical cofactor for the enzyme phytoene desaturase (PDS), which is a key regulatory enzyme in the carotenoid biosynthesis pathway. PDS catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, introducing two double bonds to form phytofluene and subsequently ζ-carotene.[8] The depletion of plastoquinone due to HPPD inhibition by this compound's active metabolite leads to a functional inhibition of PDS.[1]

This indirect inhibition of PDS results in the accumulation of phytoene and a concurrent reduction in the synthesis of all downstream carotenoids, including β-carotene, lutein, violaxanthin, and neoxanthin.[8] Carotenoids play essential roles in photosynthesis, acting as accessory light-harvesting pigments and, crucially, protecting chlorophyll from photo-oxidative damage.[9] The lack of these protective pigments leads to the rapid destruction of chlorophyll in the presence of light, causing the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.[9][10]

dot

Caption: Mechanism of this compound's Herbicidal Action.

Quantitative Effects on Carotenoid and Phytoene Levels

The application of this compound leads to a dose-dependent decrease in major carotenoids and a significant accumulation of phytoene. The following tables summarize the quantitative impact of this compound on the carotenoid profile and phytoene levels in susceptible plant species.

Table 1: IC50 Values of this compound's Diketonitrile (DKN) Metabolite on HPPD from Various Plant Species

| Plant Species | Enzyme Source | IC50 (nM) | Reference |

| Carrot (Daucus carota) | Recombinant | 4.9 ± 0.2 | [7] |

| Arabidopsis thaliana | Recombinant | 44.7 | [6] |

| Rice (Oryza sativa) | Recombinant | 27.2 | [6] |

Table 2: Effect of this compound on Carotenoid and Phytoene Content in Susceptible Plants (Illustrative Data)

| Plant Species | This compound Conc. (µg a.i. kg⁻¹) | Lutein (% of control) | β-Carotene (% of control) | Violaxanthin (% of control) | Phytoene (% of control) | Reference |

| Radish (Raphanus sativus) | 15.0 | 33.4 | 25.3 | 20.1 | >1000 | [11] |

| Oilseed Rape (Brassica napus) | 20.0 | 28.9 | 22.5 | 18.7 | >1000 | [11] |

Experimental Protocols

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enzyme Activity Assay (Spectrophotometric Method)

This protocol is adapted from a method for identifying HPPD modulators and can be used to determine the inhibitory effect of this compound's DKN metabolite.[12]

Materials:

-

Purified HPPD enzyme

-

4-Hydroxyphenylpyruvate (HPP) substrate

-

Ascorbic acid

-

Catalase

-

Sodium borate buffer (pH 8.0)

-

Tris-HCl buffer (pH 7.5)

-

DKN inhibitor solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 310 nm

Procedure:

-

Enzyme Preparation: Prepare a solution of purified HPPD in Tris-HCl buffer. The final concentration will need to be optimized for the specific activity of the enzyme preparation.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing sodium borate buffer, ascorbic acid, and catalase.

-

Inhibitor Addition: Add the DKN inhibitor solution to the test wells at various concentrations. Include a solvent control (e.g., DMSO) in the control wells.

-

Enzyme Addition: Add the prepared HPPD enzyme solution to all wells except the blank.

-

Substrate Addition: Initiate the reaction by adding the HPP substrate to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Absorbance Reading: After incubation, measure the absorbance of the enol-HPP/borate complex at 310 nm using a spectrophotometer. The amount of remaining substrate is proportional to the inhibition of HPPD activity.

-

Data Analysis: Calculate the percent inhibition for each DKN concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

dot

Caption: HPPD Enzyme Activity Assay Workflow.

Extraction and HPLC Analysis of Carotenoids and Phytoene

This protocol provides a general method for the extraction and quantification of carotenoids, including phytoene, from plant tissues using High-Performance Liquid Chromatography (HPLC).[7][13][14][15]

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol)

-

Saponification solution (e.g., 10% KOH in methanol) (optional, for esterified carotenoids)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

-

Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane, methyl-tert-butyl ether)

-

Carotenoid and phytoene standards

Procedure:

-

Sample Preparation: Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle or a homogenizer.

-

Extraction: Extract the pigments from the powdered tissue with the chosen extraction solvent. Repeat the extraction until the tissue is colorless.

-

Saponification (Optional): If the sample contains significant amounts of chlorophyll and esterified carotenoids, saponification can be performed by adding a methanolic KOH solution and incubating in the dark. This step hydrolyzes chlorophyll and carotenoid esters.

-

Partitioning: Transfer the extract to a separatory funnel and partition with a non-polar solvent (e.g., diethyl ether or hexane) and a saturated NaCl solution to remove water-soluble impurities.

-

Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to dryness using a rotary evaporator at a low temperature (<40°C).

-

Reconstitution: Redissolve the pigment residue in a known volume of the initial HPLC mobile phase or a suitable solvent.

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Use a reverse-phase C18 or C30 column. A C30 column is often preferred for better separation of carotenoid isomers.

-

Employ a gradient elution program with a mobile phase consisting of solvents like methanol, acetonitrile, and methyl-tert-butyl ether.

-

Detect the carotenoids using a PDA detector at their specific maximum absorption wavelengths (e.g., ~450 nm for most carotenoids, ~286 nm for phytoene).

-

-

Quantification: Identify and quantify the individual carotenoids and phytoene by comparing their retention times and spectral data with those of authentic standards. Create calibration curves for each compound to determine their concentrations in the sample.

dot

Caption: Carotenoid and Phytoene Analysis Workflow.

Conclusion

This compound's herbicidal efficacy is a direct result of its targeted inhibition of HPPD by its active DKN metabolite. This action sets off a cascade of biochemical events, leading to the depletion of plastoquinone, the subsequent indirect inhibition of phytoene desaturase, and a profound disruption of carotenoid biosynthesis. The resulting accumulation of phytoene and the loss of protective carotenoids cause the visible bleaching symptoms and ultimately, the death of susceptible plants. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. This guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 8. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. Ecotoxicological Evaluation of Safener and Antimicrobial Additives in this compound-Based Herbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Routine Method for the Extraction and HPLC-DAD Profiling of Major Plant and Food Carotenoids | Springer Nature Experiments [experiments.springernature.com]

- 14. academic.oup.com [academic.oup.com]

- 15. farmaciajournal.com [farmaciajournal.com]

Toxicological Profile of Isoxaflutole and its Degradates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide isoxaflutole and its principal degradates, diketonitrile (DKN) and a benzoic acid derivative. The information is compiled from a range of regulatory assessments and scientific studies, with a focus on providing quantitative data, detailed experimental methodologies, and an understanding of the biochemical pathways involved.

Executive Summary

This compound is an isoxazole herbicide that functions through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This mode of action is central to both its herbicidal efficacy and its toxicological effects in mammals. In the environment and within biological systems, this compound is rapidly converted to its active metabolite, diketonitrile (DKN), which is then further degraded to a herbicidally inactive benzoic acid derivative.[2] The toxicological assessment of this compound, therefore, necessitates consideration of these key degradates.

Overall, this compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][3] The primary target organs identified in repeated-dose studies are the liver and thyroid in rodents, with ocular toxicity also observed in rats.[4] These effects are largely attributed to the inhibition of HPPD, leading to tyrosinemia.[4] While this compound has been classified as "likely to be a human carcinogen" based on liver and thyroid tumors in rats and mice at high doses, it is considered to operate through a non-genotoxic, threshold-based mechanism.[2][4] Developmental toxicity has been observed in rats and rabbits, primarily as growth retardation and skeletal ossification delays.[2][4] this compound is not considered to be neurotoxic.[2][3]

Mechanism of Action and Metabolic Pathway

This compound's primary mode of action is the inhibition of the HPPD enzyme, which is crucial in the catabolism of tyrosine.[1][2][3] In plants, this inhibition disrupts the synthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway, leading to the characteristic bleaching of susceptible weeds.[1] In mammals, HPPD inhibition results in an accumulation of tyrosine in the blood (tyrosinemia), which is linked to the observed ocular and hepatic toxicities.[4]

This compound itself is a pro-herbicide, rapidly converted to its active diketonitrile (DKN) metabolite, RPA 202248, through the opening of the isoxazole ring. DKN is then further metabolized to the inactive benzoic acid derivative, RPA 203328.

Toxicokinetics

Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour.[3] The extent of absorption is dose-dependent, with approximately 60-70% absorbed at low doses and around 36-40% at high doses, suggesting saturation of absorption.[3] The elimination half-life is approximately 60 hours.[3][4] Excretion is rapid, primarily through urine at low doses and feces at high doses, with the majority eliminated within 24-48 hours.[3] The main metabolites identified in urine and feces are DKN and the benzoic acid derivative.[2][3]

Toxicological Profile of this compound

The toxicological data for this compound is summarized in the following sections and tables.

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 in rats is greater than 5000 mg/kg body weight, and the dermal LD50 in rats is greater than 2000 mg/kg bw.[2][3] The inhalation LC50 in rats is greater than 5.23 mg/L.[2][3] It is not a skin irritant and is minimally irritating to the eyes.[2][3] this compound is not a skin sensitizer.[2][3]

Subchronic and Chronic Toxicity and Carcinogenicity

Repeated-dose studies have identified the liver and thyroid as the primary target organs in rodents.[2][4] In a 78-week study in mice, the No Observed Adverse Effect Level (NOAEL) was 3.2 mg/kg bw/day, based on liver effects.[2] In a 2-year study in rats, the NOAEL was 2 mg/kg bw/day, based on liver, thyroid, ocular, and nervous system toxicity in males and liver toxicity in females.[2]

Carcinogenicity studies have shown an increased incidence of hepatocellular adenomas and carcinomas in both mice and rats at high doses.[2] An increase in thyroid follicular cell adenomas was also observed in male rats.[2] However, this compound is not genotoxic, and the carcinogenic effects are considered to have a threshold.[2] The U.S. EPA has classified this compound as "likely to be a human carcinogen".[4]

Genotoxicity

This compound has been tested in a comprehensive range of in vitro and in vivo genotoxicity assays and has consistently shown no evidence of genotoxic potential.[2]

Reproductive and Developmental Toxicity

In a two-generation reproductive toxicity study in rats, the parental and offspring NOAEL was 2 mg/kg bw/day, based on increased liver weights, hypertrophy, and vacuolation in the parents, and decreased pup weights and viability at higher doses.[2] The reproductive NOAEL was the highest dose tested at 500 mg/kg bw/day.[2]

Developmental toxicity studies in rats and rabbits indicated that this compound is not teratogenic.[2] The observed developmental effects, such as decreased fetal weight and delayed ossification, occurred at doses that also caused maternal toxicity.[2] The developmental NOAEL in rats was 10 mg/kg bw/day, and in rabbits, it was 20 mg/kg bw/day.[2]

Neurotoxicity

This compound is not considered to be neurotoxic.[2][3] In an acute neurotoxicity study in rats, no evidence of neurotoxicity was observed at doses up to 2000 mg/kg bw.[2] A 90-day neurotoxicity study in rats also showed no neurotoxic effects at the highest dose tested.[2] A developmental neurotoxicity study in rats showed decreased pup survival and body weight at high doses, but no specific neurotoxic effects were identified.[2][5]

Toxicological Profile of Degradates

Diketonitrile (DKN, RPA 202248)

DKN is the herbicidally active metabolite of this compound. There is limited publicly available toxicity data specifically for DKN.[6] Regulatory agencies often consider its toxicity to be similar to the parent compound for risk assessment purposes.[6][7] The acute oral LD50 of DKN in rats is greater than 5000 mg/kg bw, and it was not genotoxic in the Ames test.[2]

Benzoic Acid Derivative (RPA 203328)

The benzoic acid derivative is herbicidally inactive. It has been more extensively studied than DKN. The acute oral LD50 in rats is greater than 5000 mg/kg bw.[2] It was not genotoxic in a range of assays.[2] In a 90-day dietary study in rats, no evidence of systemic toxicity was observed at doses up to 769 mg/kg bw/day.[2] A developmental toxicity study in rats showed no evidence of teratogenicity or developmental toxicity at doses up to 750 mg/kg bw/day.[2]

Interaction with Signaling Pathways

Recent research has indicated that this compound can interact with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Specifically, it has been shown to activate the PPAR gamma receptor. PPARs are nuclear receptors that play a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARγ can lead to changes in the expression of genes involved in fatty acid metabolism. This interaction may be relevant to the observed liver effects.

Data Presentation

Table 1: Summary of this compound Toxicity

| Endpoint | Species | Study Duration | NOAEL | LOAEL | Effects at LOAEL |

| Acute Oral Toxicity | Rat | Single Dose | - | >5000 mg/kg bw | No mortality |

| Acute Dermal Toxicity | Rat | Single Dose | - | >2000 mg/kg bw | No mortality |

| Chronic Toxicity | Rat | 2 years | 2 mg/kg bw/day | 20 mg/kg bw/day | Liver, thyroid, ocular, and nervous system toxicity (males); liver toxicity (females)[2] |

| Carcinogenicity | Mouse | 78 weeks | 64.4 mg/kg bw/day | 977.3 mg/kg bw/day | Increased incidence of hepatocellular adenomas and carcinomas[2] |

| Carcinogenicity | Rat | 2 years | 20 mg/kg bw/day | 500 mg/kg bw/day | Increased incidence of liver and thyroid tumors[2] |

| 2-Generation Repro. | Rat | 2 Generations | 2 mg/kg bw/day (Parental/Offspring) | 20 mg/kg bw/day | Increased liver weights (parental); decreased pup weight and viability (offspring)[2] |

| Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day | 100 mg/kg bw/day | Decreased fetal weight and delayed ossification[2] |

| Developmental Toxicity | Rabbit | Gestation Days 6-18 | 20 mg/kg bw/day | 100 mg/kg bw/day | Decreased fetal weights and delayed ossification[2] |

| Acute Neurotoxicity | Rat | Single Dose | 2000 mg/kg bw | - | No evidence of neurotoxicity[2][3] |

| Subchronic Neurotoxicity | Rat | 90 days | 750 mg/kg bw/day | - | No evidence of neurotoxicity[2] |

Table 2: Summary of Degradate Toxicity

| Compound | Endpoint | Species | Value | Notes |

| Diketonitrile (DKN) | Acute Oral LD50 | Rat | >5000 mg/kg bw | Not genotoxic in Ames test[2] |

| Benzoic Acid (RPA203328) | Acute Oral LD50 | Rat | >5000 mg/kg bw | Not genotoxic[2] |

| 90-Day Dietary | Rat | NOAEL: 769 mg/kg bw/day | No evidence of systemic toxicity[2] | |

| Developmental Toxicity | Rat | NOAEL: 750 mg/kg bw/day | No teratogenicity or developmental toxicity[2] |

Experimental Protocols

The toxicological studies summarized in this guide were generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the typical methodologies for key studies.

Chronic Toxicity/Carcinogenicity Study (based on OECD TG 452)

A chronic toxicity study aims to characterize the effects of a substance after prolonged and repeated exposure.

-

Test System: Typically conducted in rats, with at least 20 animals per sex per group.[1][8]

-

Dose Administration: The test substance is administered daily, usually mixed in the diet, for a period of 12 to 24 months.[1][8][9] At least three dose levels and a control group are used. The highest dose is selected to induce some toxicity but not significant mortality.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[1] Hematology, clinical chemistry, and urinalysis are performed at 3, 6, 12, 18, and 24 months.[1]

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive histopathological examination of tissues from all groups is performed.[1]

Two-Generation Reproductive Toxicity Study (based on OECD TG 416)

This study is designed to assess the effects of a substance on male and female reproductive performance and on the offspring.[10][11][12]

-

Test System: The preferred species is the rat. Groups of males and females (P generation) are exposed to the test substance.[10][12]

-

Dosing Period: Dosing begins in the P generation animals before mating and continues through mating, gestation, and lactation.[10] The F1 offspring are then selected and dosed through their maturation, mating, and production of the F2 generation.[10]

-

Endpoints:

-

Parental: Mating and fertility indices, gestation length, clinical observations, body weight, food consumption, and post-mortem examination of reproductive organs.[12]

-

Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, sexual maturation), and gross pathology at necropsy.[12]

-

-

Data Analysis: The NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity are determined.

Prenatal Developmental Toxicity Study (based on OECD TG 414)

This study evaluates the potential for adverse effects on the pregnant female and the developing embryo and fetus.[13][14][15]

-

Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species.[13][14] Approximately 20 pregnant females per group are used.[13]

-

Dosing Period: The test substance is administered daily, usually by gavage, from implantation to the day before cesarean section.[13][15]

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study. A macroscopic examination is performed at termination.[13]

-

Fetal Examinations: One day prior to the expected delivery, females undergo a cesarean section. The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[16]

-

Data Analysis: The NOAELs for maternal and developmental toxicity are established.

Conclusion

The toxicological profile of this compound is well-characterized, with the primary effects on the liver and thyroid in rodents being consistent with its mechanism of action as an HPPD inhibitor. The carcinogenic potential is considered to have a threshold and is not associated with genotoxicity. The degradates, particularly the benzoic acid derivative, show a significantly lower order of toxicity than the parent compound. This comprehensive dataset allows for a thorough risk assessment for human health and the environment. Further research into the specific downstream effects of PPARγ activation by this compound could provide a more nuanced understanding of its hepatic effects.

References

- 1. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 2. fao.org [fao.org]

- 3. apps.who.int [apps.who.int]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. health.state.mn.us [health.state.mn.us]

- 6. health.state.mn.us [health.state.mn.us]

- 7. mda.state.mn.us [mda.state.mn.us]

- 8. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ecetoc.org [ecetoc.org]

The Degradation of Isoxaflutole in the Terrestrial Environment: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the soil degradation and half-life of isoxaflutole, a selective pre-emergence herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use. This document summarizes key quantitative data, details common experimental protocols, and visualizes the degradation pathways and experimental workflows.

Executive Summary

This compound (IXF) is a pro-herbicide that undergoes rapid transformation in the soil to its herbicidally active metabolite, diketonitrile (DKN). This conversion is a critical step in its mode of action and is influenced by various soil properties and environmental conditions. The subsequent degradation of DKN to the inactive benzoic acid (BA) metabolite is primarily a biologically mediated process. The overall persistence of this compound's herbicidal activity in the soil is therefore dependent on the degradation rates of both the parent compound and its active DKN metabolite.

Data on Soil Half-Life

The half-life of this compound and its primary active metabolite, diketonitrile, varies significantly based on soil type, moisture, temperature, and microbial activity. The following tables summarize the reported half-life data from various studies.

Table 1: Soil Half-Life of this compound (IXF)

| Soil Type/Condition | Half-Life (days) | Reference |

| Sandy Loam | 9 | [1] |

| Clay Loam | 15 | [1] |

| Loamy Sand | 18 | [1] |

| Laboratory Conditions (general) | 0.5 - 3 | [2] |

| Air-dry soil (25°C) | 9.6 | [3] |

| -1500 kPa moisture (25°C) | 2.4 | [3] |

| -100 kPa moisture (25°C) | 1.5 | [3] |

| Sterile Soil | 1.8 | [3] |

| Non-sterile Soil | 1.4 | [3] |

| Aerobic Soil | 2.4 | [4] |

| Anaerobic Soil | < 2 hours | [4] |

| Field Dissipation (IXF + DKN) | 8 - 18 | [5][6] |

| European Field Studies | 0.5 - 1.7 | [7] |

| US Field Studies | 1.4 - 3.0 | [7] |

Table 2: Soil Half-Life of Diketonitrile (DKN)

| Soil Type/Condition | Half-Life (days) | Reference |

| Laboratory Conditions | 20 - 30 | [2] |

| Aerobic Soil | 61 | [4] |

| Anaerobic Soil | 316 | [4] |

| Sandy Loam | 20 | [8][9] |

| Loam | 25 | [8][9] |

| Clay | 37 | [8][9] |

| Clay Loam | 41 | [8][9] |

| Loamy Sand | 56 | [8][9] |

| European Field Studies | 16 - 24 | [7] |

| US Field Studies | 8 - 16 | [7] |

| US Field Study (California) | 124 | [7] |

Degradation Pathway

The degradation of this compound in the soil is a sequential process. The initial and most critical step is the hydrolysis of the isoxazole ring of the parent compound to form the herbicidally active diketonitrile (DKN) metabolite.[2][3] This transformation is primarily a chemical process, influenced by soil moisture and pH.[3][10] Subsequently, the DKN metabolite is further degraded by soil microorganisms into an inactive benzoic acid (BA) derivative.[3][11] This biological degradation is a key factor in the detoxification of the herbicide in the environment.

Experimental Protocols

The determination of this compound's soil half-life and degradation pathway involves a series of controlled laboratory and field experiments. Below are generalized methodologies based on cited studies.

Laboratory Soil Incubation Studies

These studies are designed to measure the rate of degradation under controlled conditions of temperature, moisture, and light.

-

Soil Collection and Preparation: Soil is collected from relevant agricultural fields, sieved to remove large debris, and characterized for properties such as texture, organic matter content, pH, and microbial biomass.

-

Herbicide Application: Radiolabeled ([14C]) this compound is often used to facilitate the tracking of the parent compound and its metabolites. A known concentration of the herbicide is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., -100 kPa).[3] For anaerobic studies, the soil is flooded, and the system is purged with nitrogen.

-

Sampling and Extraction: At specified time intervals, soil subsamples are taken and extracted using an appropriate solvent system (e.g., acetonitrile/water with formic acid).[12]

-

Analysis: The extracts are analyzed to quantify the concentrations of this compound and its metabolites. Common analytical techniques include High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Liquid Scintillation Counting (LSC) for radiolabeled studies.[13][14][15]

-

Data Analysis: The dissipation half-life (DT50) is calculated by fitting the concentration data over time to a first-order or other appropriate kinetic model.[5]

Field Dissipation Studies

Field studies provide data on the degradation and mobility of this compound under real-world agricultural conditions.

-

Plot Establishment: Field plots are established in representative agricultural soils.[5][6]

-

Herbicide Application: this compound is applied to the plots at a known rate, simulating agricultural practice.[1]

-

Soil Sampling: Soil cores are collected from the plots at various time intervals after application and at different depths (e.g., 0-10 cm, 10-20 cm).[1][5][6]

-

Sample Processing and Analysis: The soil samples are sectioned, extracted, and analyzed for this compound and its metabolites using methods similar to those in laboratory studies.[13]

-

Data Analysis: The field dissipation half-life is calculated from the decline in the total residue (this compound + DKN) in the topsoil layer over time.[5][6]

Factors Influencing Degradation

Several environmental and soil factors significantly impact the degradation rate of this compound and its metabolites:

-

Soil Moisture: Higher soil moisture content generally accelerates the hydrolysis of this compound to DKN.[3][15]

-

Temperature: Increased temperature enhances the rate of both the chemical hydrolysis of this compound and the microbial degradation of DKN.[3][15]

-

Soil pH: The transformation of this compound to DKN is more rapid in soils with a higher pH.[10]

-

Organic Matter and Clay Content: Sorption of this compound and DKN tends to increase with higher soil organic matter and clay content, which can affect their availability for degradation and leaching.[5][10]

-

Microbial Activity: While the initial conversion of this compound to DKN is primarily chemical, the subsequent breakdown of DKN is largely dependent on microbial activity.[3]

Conclusion

The soil degradation of this compound is a complex process governed by a combination of chemical and biological reactions. The parent compound has a short half-life, rapidly converting to the active DKN metabolite. The persistence of herbicidal activity is then determined by the degradation rate of DKN, which is influenced by a multitude of soil and environmental factors. A thorough understanding of these processes is essential for the responsible management of this herbicide and the protection of the environment.

References

- 1. Fate of the herbicide this compound in the soil of corn fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of moisture, temperature, and biological activity on the degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Processes affecting the dissipation of the herbicide this compound and its diketonitrile metabolite in agricultural soils under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. fao.org [fao.org]

- 9. fao.org [fao.org]

- 10. Effect of soil properties on the degradation of this compound and the sorption-desorption of this compound and its diketonitrile degradate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bayer.com [bayer.com]

- 13. ars.usda.gov [ars.usda.gov]

- 14. [PDF] Improved HPLC-MS/MS method for determination of this compound (balance) and its metabolites in soils and forage plants. | Semantic Scholar [semanticscholar.org]

- 15. Publication : USDA ARS [ars.usda.gov]

Methodological & Application

Application Note: HPLC-MS/MS Method for the Sensitive Detection of Isoxaflutole and its Metabolites in Soil

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction

Isoxaflutole (IXF) is a pre-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sugarcane. In the soil, this compound is rapidly converted to a more stable and herbicidally active metabolite, diketonitrile (DKN).[1][2] A further degradation product is a non-active benzoic acid metabolite (BA).[1][2] Monitoring the presence and concentration of this compound and its principal metabolites in soil is crucial for environmental risk assessment and to understand its fate and transport. This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of this compound, diketonitrile (DKN), and benzoic acid (BA) metabolites in soil samples.[3][4][5][6]

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites in soil is depicted below.

Quantitative Data Summary